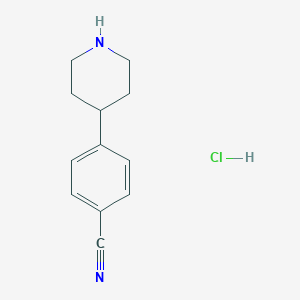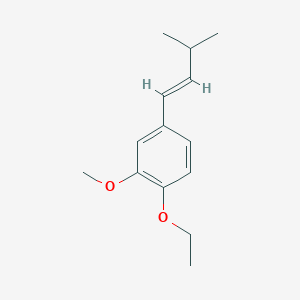
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that belongs to the family of aromatic hydrocarbons. It is commonly known as estragole and is widely used in the food and fragrance industry. This compound is also found in many essential oils, such as basil, tarragon, and fennel. Despite its widespread use, there is ongoing research investigating the potential health effects of this compound.
Mécanisme D'action
The mechanism of action of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may make it useful in the treatment of certain infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it can be difficult to work with due to its volatile nature.
Orientations Futures
There are several future directions for research on benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI). One area of interest is its potential as an anticancer agent. Further research is needed to determine its efficacy and safety in this regard. Another area of interest is its potential as a natural preservative in the food industry. Research is needed to determine its effectiveness in this application and its impact on food quality and safety.
Conclusion:
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that has been widely studied for its potential health effects. While it has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, further research is needed to fully understand its mechanism of action and potential applications. Despite its potential benefits, caution should be exercised when working with this compound due to its volatile nature.
Méthodes De Synthèse
The synthesis of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) can be achieved through the reaction of anethole with ethyl alcohol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified through fractional distillation.
Applications De Recherche Scientifique
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been widely studied for its potential health effects. Research has shown that this compound has antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as an anticancer agent.
Propriétés
Numéro CAS |
195192-82-6 |
|---|---|
Nom du produit |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) |
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-ethoxy-2-methoxy-4-[(E)-3-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-5-16-13-9-8-12(7-6-11(2)3)10-14(13)15-4/h6-11H,5H2,1-4H3/b7-6+ |
Clé InChI |
PLLCMGMJSGQVFS-VOTSOKGWSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/C(C)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
Synonymes |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
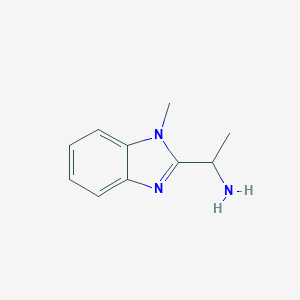
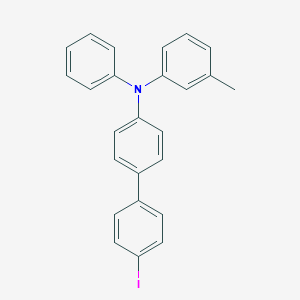
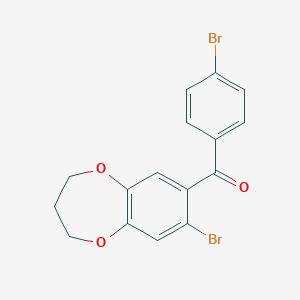
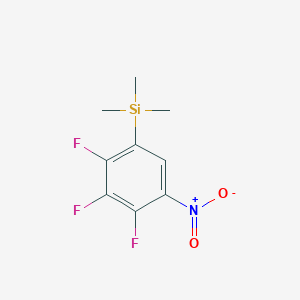
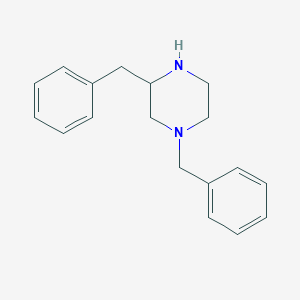
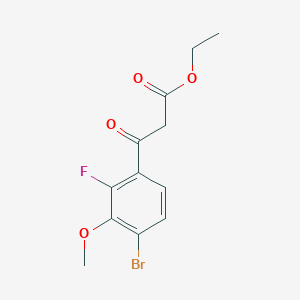
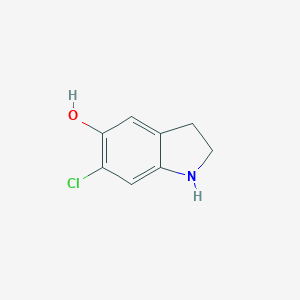

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)


